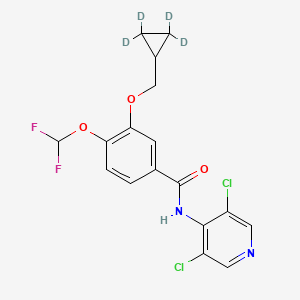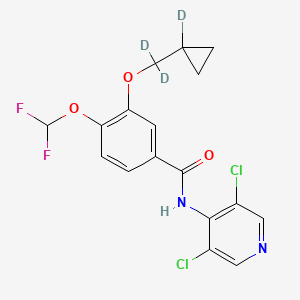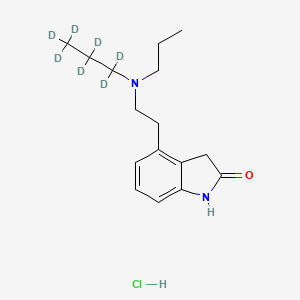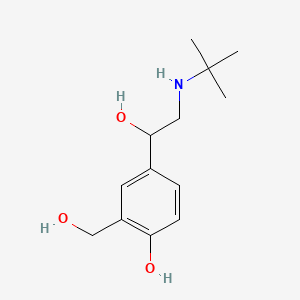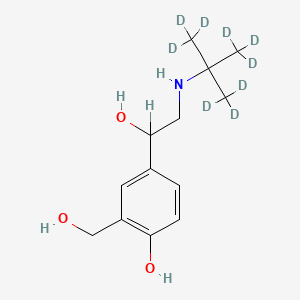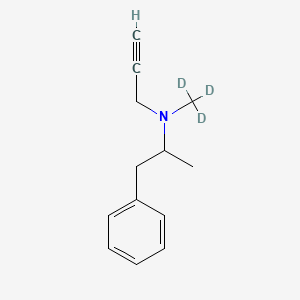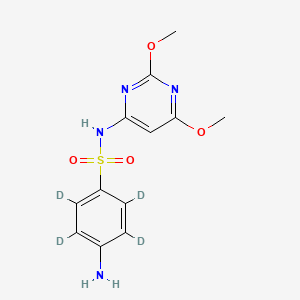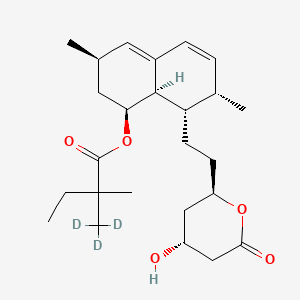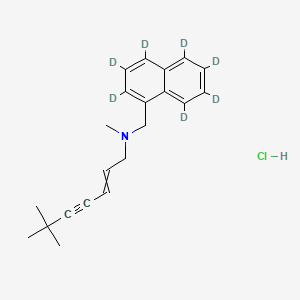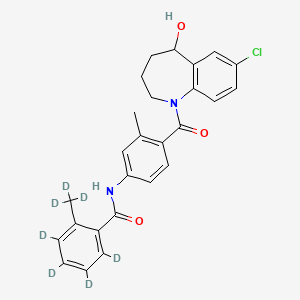
7-Hydroxy Coumarin-d5 Sulfate Potassium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy Coumarin-d5 Sulfate Potassium Salt is the labelled analogue of 7-Hydroxy Coumarin Sulfate Potassium Salt, a metabolite of 7-hydroxycoumarin (7-HC).
Wissenschaftliche Forschungsanwendungen
Therapeutic Role in Cancer Treatment
Coumarins, including 7-hydroxycoumarin derivatives, have demonstrated potential in cancer therapy. These compounds are known for their anti-tumor activity, which is believed to be a result of their metabolites. For instance, 7-hydroxycoumarin has been shown to inhibit the release of Cyclin D1, a protein overexpressed in many types of cancer. This effect suggests a possible use in cancer therapy, highlighting the significance of coumarins in the treatment of various cancers, including breast and lung carcinoma (Lacy & O’Kennedy, 2004).
Pharmacological Properties
Isofraxidin, a hydroxy coumarin, showcases several biological and pharmacological activities, indicating the importance of coumarin derivatives in addressing complex diseases such as cancer, neurodegenerative diseases, and heart diseases. Its multiple methods for isolation/purification/synthesis and low levels of side effects underline the potential of coumarin derivatives as multi-target agents (Majnooni et al., 2020).
Synthesis and Biological Effects
Coumarin-based compounds have been the focus of significant research due to their wide range of pharmacological characteristics, including their potential as antitumor agents. The synthesis and study of unsymmetrically substituted 5,7-dihydroxycoumarins have been explored to facilitate the development of new drug candidates, underscoring the versatility and therapeutic potential of coumarin derivatives (Fatykhov et al., 2020).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory effects of coumarins, including scopoletin (a 7-hydroxy-6-methoxy coumarin derivative), have been well-documented. Scopoletin, for instance, exhibits antihepatotoxic, antibacterial, antifungal, antitubercular, and antioxidant activities. These findings suggest that scopoletin and similar coumarin derivatives can significantly contribute to the treatment and prevention of various diseases, showcasing their broad pharmacological applications (Review of Scopoletin, 2020).
Eigenschaften
CAS-Nummer |
1261392-49-7 |
|---|---|
Produktname |
7-Hydroxy Coumarin-d5 Sulfate Potassium Salt |
Molekularformel |
C9KD5O6S |
Molekulargewicht |
285.33 |
Aussehen |
Off-White Solid |
melting_point |
>239°C (dec.) |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
1135316-80-1 (unlabelled) |
Synonyme |
7-Sulfooxy-2H-1-benzopyran-2-one-d5 Potassium Salt; Umbelliferone-d5 Sulfate Potassium Salt |
Tag |
Coumarin Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




